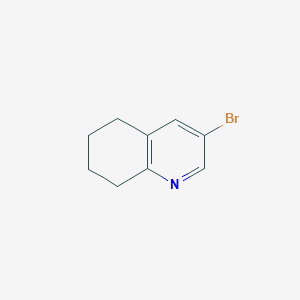

3-Bromo-5,6,7,8-tetrahydroquinoline

Description

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERWWYCYWMBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704396 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82132-68-1 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5,6,7,8-tetrahydroquinoline chemical properties

An In-Depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, combining a reactive bromine-substituted pyridine ring with a saturated carbocyclic moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectral characterization, and key applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Physicochemical and Structural Properties

This compound, with the CAS Number 18790-93-7, is a substituted quinoline derivative. The fusion of a pyridine ring with a cyclohexane ring results in a bicyclic system where the pyridine part is aromatic and the cyclohexane part is saturated and non-planar. The bromine atom at the 3-position is a key functional handle, enabling a wide range of synthetic transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18790-93-7 | |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Appearance | Off-white to yellow or brown solid/powder | |

| Melting Point | 38-42 °C | |

| Boiling Point | 283.7±20.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. | |

| SMILES | C1CCC2=C(C=C(Br)C=N2)C1 |

| InChI | InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(9)8/h5-6H,1-4H2 | |

Synthesis and Purification

The most common and reliable synthesis of this compound involves the bromination of 5,6,7,8-tetrahydroquinoline. The choice of brominating agent and reaction conditions is critical to achieve high yield and selectivity, avoiding over-bromination or side reactions.

Recommended Synthesis Protocol: Electrophilic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to undesired byproducts. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material and reagent.

Materials:

-

5,6,7,8-Tetrahydroquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinoline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to cool the solution to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of dibrominated species.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as an off-white to yellow solid.

Synthesis Workflow Diagram

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline

CAS Number: 82132-68-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure, combining a saturated carbocycle with an aromatic pyridine ring, offers a versatile platform for conformational restriction and substituent vector exploration in drug design. The introduction of a bromine atom at the 3-position, yielding 3-Bromo-5,6,7,8-tetrahydroquinoline, transforms this scaffold into a highly valuable synthetic intermediate. The bromine atom serves as a versatile chemical handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying scientific principles that guide its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The data for this compound is summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 82132-68-1 | [7][8][9] |

| Molecular Formula | C₉H₁₀BrN | [7][8][9] |

| Molecular Weight | 212.09 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| SMILES | BrC1=CC2=C(CCCC2)N=C1 | [8] |

| Appearance | Colorless to light yellow liquid or powder | [9][10] |

| Purity | ≥95% (typical commercial grade) | [8] |

| Storage | Store at room temperature, sealed in a dry, well-ventilated place. | [8][9][11] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 260.3 ± 40.0 °C at 760 mmHg | [9] |

| Density | 1.455 ± 0.06 g/cm³ | [9] |

| XLogP3 | 2.8 | [7][9] |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [8] |

Spectroscopic Characterization: An Interpretive Guide

While specific experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[12][13][14][15]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region and more defined in the aromatic region.

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets.

-

Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro- portion of the quinoline ring. The protons on the carbons adjacent to the aromatic ring and the nitrogen will be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR will provide a clear fingerprint of the carbon skeleton.

-

Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.

-

Aliphatic Carbons: Four distinct signals in the upfield region (δ 20-50 ppm) corresponding to the carbons of the saturated ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). This isotopic signature is definitive for the presence of a single bromine atom (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[12]

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups.

-

C=N Stretch: A characteristic absorption band for the imine bond within the pyridine ring.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

-

C-Br Stretch: A vibration in the fingerprint region corresponding to the carbon-bromine bond.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the tetrahydroquinoline scaffold followed by regioselective bromination.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol: Electrophilic Bromination of 5,6,7,8-Tetrahydroquinoline

This protocol is a representative method based on established procedures for the bromination of tetrahydroquinolines.[2][16][17]

Materials:

-

5,6,7,8-Tetrahydroquinoline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in an appropriate solvent such as carbon tetrachloride or chloroform.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The choice of NBS as the brominating agent is strategic; it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to reflux to proceed to completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Non-polar aprotic solvents like CCl₄ or CHCl₃ are chosen to facilitate the radical mechanism that can occur with NBS, or to simply act as a solvent for electrophilic aromatic substitution.

-

NBS: NBS is a preferred source of electrophilic bromine, as it minimizes the formation of polybrominated byproducts and is less hazardous than elemental bromine.

-

Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, while the thiosulfate wash removes any unreacted bromine, preventing further reactions during purification.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for the introduction of diverse functionalities through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][5][6][18] The 3-bromo substituent on the tetrahydroquinoline scaffold is ideally positioned for such transformations.

General Catalytic Cycle:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters (R'-B(OR)₂) to form C-C bonds. This is one of the most widely used methods for introducing new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

-

Stille Coupling: Reaction with organostannanes (R'-SnR''₃).

The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these reactions. The electronic nature of the tetrahydroquinoline ring can influence the reactivity of the C-Br bond, and screening of reaction conditions is often necessary.

Applications in Drug Discovery and Materials Science

The tetrahydroquinoline scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][19][20] this compound serves as a critical building block for the synthesis of libraries of novel tetrahydroquinoline derivatives for high-throughput screening. By leveraging the cross-coupling reactions described above, researchers can rapidly generate a diverse set of analogues with modifications at the 3-position, enabling the exploration of structure-activity relationships (SAR).

Beyond pharmaceuticals, functionalized quinolines have applications in materials science as organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The ability to tune the electronic and photophysical properties of the quinoline ring through substitution makes this compound a valuable precursor in these fields as well.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7][8]

GHS Hazard Statements:

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][21][22]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[21]

Conclusion

This compound (CAS 82132-68-1) is more than just a chemical intermediate; it is an enabling tool for innovation in both drug discovery and materials science. Its strategic combination of a conformationally restricted scaffold and a versatile synthetic handle in the form of a bromine atom allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers looking to leverage this powerful building block in their scientific endeavors.

References

- 1. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. QUINOLINE, 3-BROMO-5,6,7,8-TETRAHYDRO- | 82132-68-1 [chemicalbook.com]

- 11. 82132-68-1|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. acgpubs.org [acgpubs.org]

- 18. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. carlroth.com [carlroth.com]

A Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Its partially saturated analog, 5,6,7,8-tetrahydroquinoline, retains key electronic features while providing a three-dimensional geometry that is often crucial for specific receptor interactions. This guide focuses on a key derivative, 3-Bromo-5,6,7,8-tetrahydroquinoline, a versatile intermediate whose strategic bromination provides a reactive handle for extensive chemical modification. We will provide an in-depth analysis of its physicochemical properties, a robust and rationalized synthetic protocol, methods for its structural confirmation, and a discussion of its applications as a building block in modern drug discovery.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational for its application in research. This compound is identified by the CAS Number 82132-68-1.[4][5][6] Its core properties, derived from computational models and supplier data, are summarized below.

Diagram 1: Chemical Structure of this compound

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrN | [4][5][6][7] |

| Molecular Weight | 212.09 g/mol | [5][6][7] |

| CAS Number | 82132-68-1 | [4][5][6] |

| Appearance | Powder or liquid | [4] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [4][7] |

| Boiling Point (Predicted) | 260.3 ± 40.0 °C at 760 mmHg | [4][7] |

| XLogP3 (Predicted) | 2.8 | [4][7] |

| Topological Polar Surface Area | 12.9 Ų | [5][7] |

| SMILES | C1CCC2=C(C1)C=C(C=N2)Br | [5][6][8] |

| InChIKey | FKERWWYCYWMBHC-UHFFFAOYSA-N | [4][6] |

Synthesis and Mechanistic Considerations

The synthesis of halogenated quinolines is a well-established field, often relying on electrophilic aromatic substitution of the parent heterocycle. For this compound, a direct bromination of 5,6,7,8-tetrahydroquinoline is a logical and efficient approach.

Rationale and Experimental Design

The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and avoid over-bromination or degradation. The pyridine ring of the tetrahydroquinoline system is electron-deficient compared to the benzene ring, but the nitrogen atom can be protonated under acidic conditions, further deactivating the heterocyclic ring towards electrophilic attack. Conversely, the fused benzene ring is activated towards substitution. However, direct bromination of the parent 5,6,7,8-tetrahydroquinoline can lead to substitution on the benzenoid ring.

A more controlled strategy involves the synthesis of a quinoline derivative that can be subsequently reduced. A regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1] Subsequent reduction of the quinoline ring would yield the desired tetrahydroquinoline. This multi-step process offers superior control over the bromine's position.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible two-step synthesis starting from a suitable aniline precursor, based on established methodologies for related structures.[1]

Step 1: Synthesis of 3-Bromoquinoline via [4+2]-Cycloaddition

-

Reactant Preparation: To a solution of the appropriate arylmethyl azide (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), add 1-bromoalkyne (1.2 eq).

-

Initiation: Add a Lewis or Brønsted acid promoter (e.g., TfOH, 0.2 eq) dropwise at 0 °C to generate the N-aryliminium ion in situ.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-bromoquinoline.

Step 2: Reduction to this compound

-

Catalyst Hydrogenation: Dissolve the 3-bromoquinoline (1.0 eq) from the previous step in methanol or ethanol. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or Platinum(IV) oxide (PtO₂).

-

Hydrogenation: Place the reaction vessel in a high-pressure hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by LC-MS.

-

Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Diagram 2: Synthetic Workflow

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the saturated carbocycle. The aliphatic protons will appear as complex multiplets in the ~1.8-3.0 ppm range. The aromatic protons will appear further downfield, with their specific chemical shifts and coupling constants confirming the 3-bromo substitution pattern.

-

¹³C NMR: The spectrum will display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry. The carbon atom attached to the bromine (C3) will be significantly shifted.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a characteristic molecular ion [M+H]⁺ peak. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at 212.00 and 214.00) will be observed, which is a definitive signature for a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak on multiple solvent systems indicates high purity.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile chemical intermediate. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in compounds with anticancer, antibacterial, and antimalarial properties.[1][3]

The bromine atom at the 3-position is the key to its versatility. It serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation for synthesizing libraries of potential drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions enable medicinal chemists to rapidly generate a diverse library of analogs from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 3: Application in Suzuki-Miyaura Cross-Coupling

Safety and Handling

Based on GHS classifications from aggregated data sources, this compound should be handled with appropriate care.[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions are required:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the reactive bromine handle make it an invaluable building block for researchers in medicinal chemistry and materials science. The ability to leverage this intermediate in powerful cross-coupling reactions allows for the efficient construction of complex molecular architectures, accelerating the discovery of novel therapeutic agents and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 3-Bromo-5,6,7,8-tetrahydroquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS No: 82132-68-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is fundamental to ensuring their purity and confirming their identity, which are critical steps in any research and development pipeline. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Introduction

This compound is a substituted quinoline derivative with a molecular formula of C₉H₁₀BrN and a molecular weight of approximately 212.09 g/mol .[1][2][3] Its structure, featuring a partially saturated heterocyclic ring fused to a brominated pyridine ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers synthesizing or utilizing this compound. This guide will delve into the predicted and expected spectroscopic characteristics, providing a robust reference for laboratory work.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the hydrogen framework of a molecule. The chemical shift, multiplicity, and coupling constants of each proton signal provide detailed information about its electronic environment and proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Determine the optimal 90° pulse width.

-

Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H2 | ~ 8.3 | s | - | Aromatic |

| H4 | ~ 7.5 | s | - | Aromatic |

| H5 | ~ 2.8 | t | ~ 6 | Aliphatic |

| H8 | ~ 2.9 | t | ~ 6 | Aliphatic |

| H6, H7 | ~ 1.9 | m | - | Aliphatic |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region: The two protons on the pyridine ring (H2 and H4) are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The bromine atom at the 3-position will influence the electronic environment, but the lack of adjacent protons will likely result in singlet signals for H2 and H4.

-

Aliphatic Region: The four methylene groups of the tetrahydroquinoline ring will give rise to signals in the upfield region. The protons on C5 and C8 are adjacent to the aromatic ring and will, therefore, be slightly deshielded compared to the protons on C6 and C7. They are expected to appear as triplets due to coupling with the adjacent methylene groups. The protons on C6 and C7 are expected to appear as a multiplet, integrating to four protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data

Based on the analysis of related brominated tetrahydroquinolines, the following ¹³C NMR chemical shifts are predicted for this compound.[4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | ~ 150 | Aromatic |

| C3 | ~ 120 | Aromatic (C-Br) |

| C4 | ~ 135 | Aromatic |

| C4a | ~ 145 | Aromatic |

| C5 | ~ 28 | Aliphatic |

| C6 | ~ 22 | Aliphatic |

| C7 | ~ 22 | Aliphatic |

| C8 | ~ 28 | Aliphatic |

| C8a | ~ 128 | Aromatic |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate at lower field (higher ppm) due to their sp² hybridization and the influence of the nitrogen atom. The carbon atom bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and its heavy atom effect.

-

Aliphatic Carbons: The four sp³ hybridized carbon atoms of the saturated ring will appear at a much higher field (lower ppm). The chemical shifts of C5 and C8 will be slightly downfield compared to C6 and C7 due to their proximity to the aromatic system.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is then volatilized under a high vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value.

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). PubChem provides predicted m/z values for various adducts.[5]

| Ion | Predicted m/z | Interpretation |

| [M]⁺• | 211/213 | Molecular ion with bromine isotopes |

| [M-H]⁺ | 210/212 | Loss of a hydrogen atom |

| [M-Br]⁺ | 132 | Loss of the bromine atom |

| [M-C₂H₄]⁺• | 183/185 | Retro-Diels-Alder fragmentation |

Interpretation of the Expected Mass Spectrum

The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pattern can also provide structural clues. A common fragmentation pathway for tetrahydroquinolines is the retro-Diels-Alder reaction, which would result in the loss of ethene (C₂H₄). The loss of the bromine radical is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the path of an IR beam, and the amount of transmitted or absorbed light is measured as a function of wavenumber (cm⁻¹).

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

| 1300-1000 | C-N stretch | Amine |

| 700-500 | C-Br stretch | Alkyl Halide |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, as well as the aliphatic C-H stretching vibrations of the saturated ring. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A key feature to look for would be the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates this integrated workflow.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By combining the information from these techniques, researchers can confidently verify the structure and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the scientific integrity of their work.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Bromo-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations, mechanistic underpinnings, and practical execution of key synthetic routes. Detailed experimental protocols, data interpretation, and visual aids are included to ensure clarity and reproducibility.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The partially saturated derivative, 5,6,7,8-tetrahydroquinoline, and its halogenated analogues serve as crucial intermediates in the synthesis of more complex molecules. Specifically, this compound (CAS No: 82132-68-1) is a versatile building block, with the bromine atom at the 3-position providing a reactive handle for further functionalization through various cross-coupling reactions.[2][3] This allows for the systematic exploration of the chemical space around the quinoline core, a key strategy in modern drug discovery. The tetrahydroquinoline moiety itself often imparts favorable pharmacokinetic properties to drug candidates.

This guide will explore the primary synthetic strategies to access this important intermediate, focusing on methods that are both efficient and scalable. We will examine the direct bromination of 5,6,7,8-tetrahydroquinoline and a regioselective approach via the rearrangement of arylmethyl azides.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, available starting materials, and the need for regiochemical control.

Strategy 1: Direct Electrophilic Bromination of 5,6,7,8-Tetrahydroquinoline

The most straightforward approach to introducing a bromine atom onto the 5,6,7,8-tetrahydroquinoline core is through direct electrophilic aromatic substitution. The pyridine ring of the tetrahydroquinoline system is electron-deficient; however, the fused benzene ring is activated towards electrophilic attack.

Causality of Experimental Choices:

-

Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation. N-Bromosuccinimide (NBS) can also be employed, often offering milder reaction conditions and improved selectivity.[4] The reactivity of the substrate will dictate the optimal choice.

-

Solvent Selection: The choice of solvent is critical to control the reactivity of the brominating agent and to ensure the solubility of the starting material. Chlorinated solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), or polar aprotic solvents, are frequently used.

-

Temperature Control: Electrophilic bromination reactions are typically exothermic. Maintaining a low temperature during the addition of the brominating agent is crucial to prevent over-bromination and the formation of side products.

Reaction Mechanism:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst (if used), generating a potent electrophile (Br⁺). The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (e.g., the solvent or the counter-ion) restores the aromaticity of the ring, yielding the brominated product. The substitution pattern is directed by the existing activating and deactivating groups on the ring.

Experimental Workflow: Direct Bromination

Caption: Workflow for the direct bromination of 5,6,7,8-tetrahydroquinoline.

Strategy 2: Regioselective Synthesis via Acid-Promoted Rearrangement of Arylmethyl Azides

For applications requiring high regioselectivity, a more sophisticated approach involves the formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1] This method offers excellent control over the position of the bromine substituent.

Causality of Experimental Choices:

-

Generation of the N-aryliminium Ion: The key intermediate, the N-aryliminium ion, is generated in situ from an arylmethyl azide in the presence of a strong acid, such as triflic acid.

-

Choice of Alkyne: The use of a 1-bromoalkyne partner is essential to install the bromine atom at the 3-position of the resulting quinoline ring.

-

Subsequent Reduction: This method initially yields a 3-bromoquinoline. To obtain the target this compound, a subsequent reduction of the pyridine ring is necessary. This can be achieved through catalytic hydrogenation or other standard reduction methods.

Reaction Mechanism:

The arylmethyl azide undergoes an acid-promoted rearrangement to form a highly reactive N-aryliminium ion. This electrophilic species then undergoes a formal [4+2] cycloaddition with the 1-bromoalkyne. The resulting cyclized intermediate then aromatizes to the 3-bromoquinoline product. The regioselectivity is dictated by the nature of the cycloaddition partners.

Logical Relationship: Regioselective Synthesis

Caption: Two-part strategy for the regioselective synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the reagents.

Protocol 1: Direct Bromination of 5,6,7,8-Tetrahydroquinoline

Materials:

-

5,6,7,8-Tetrahydroquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃), anhydrous

-

10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous chloroform.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in chloroform.

-

Add the bromine solution dropwise to the stirred solution of tetrahydroquinoline over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of 3-Bromoquinoline via Arylmethyl Azide and Subsequent Reduction

This protocol is adapted from the general method described for the synthesis of 3-bromoquinoline derivatives.[1]

Part A: Synthesis of 3-Bromoquinoline Derivative

Materials:

-

Appropriate arylmethyl azide

-

1-Bromoalkyne

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the arylmethyl azide (1.0 eq) and the 1-bromoalkyne (1.5 eq) in anhydrous dichloromethane at 0 °C, add triflic acid (2.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the completion of the reaction.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-bromoquinoline derivative.

Part B: Reduction to this compound

Materials:

-

3-Bromoquinoline derivative from Part A

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 3-bromoquinoline derivative in ethanol or acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of PtO₂ or Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₀BrN[3] |

| Molecular Weight | 212.09 g/mol [3] |

| Appearance | Typically a powder or liquid[2] |

| CAS Number | 82132-68-1[2][3] |

| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons. |

| ¹³C NMR | Signals corresponding to the 9 carbon atoms. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Conclusion

The synthesis of this compound is a key step in the development of novel quinoline-based therapeutics. This guide has detailed two primary synthetic strategies: direct electrophilic bromination and a regioselective route involving an arylmethyl azide. The direct bromination method offers simplicity and is suitable for large-scale synthesis, while the regioselective approach provides greater control for more complex applications. The provided protocols, along with the mechanistic insights and data summaries, should serve as a valuable resource for researchers in the field. Careful execution and optimization of these methods will enable the efficient production of this important synthetic intermediate.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 5,6,7,8-tetrahydroquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a myriad of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. The strategic functionalization of this core is paramount to modulating its pharmacological properties. Among the various derivatives, 3-bromo-5,6,7,8-tetrahydroquinoline emerges as a particularly versatile building block. The presence of a bromine atom at the 3-position of the pyridine ring offers a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide, intended for the discerning researcher, provides a deep dive into the reactivity profile and chemical stability of this important synthetic intermediate, offering insights into its application in modern drug discovery and development.

Physicochemical Properties and Stability Profile

Before delving into the reactivity of this compound, a foundational understanding of its intrinsic properties and stability is crucial for its effective handling, storage, and application in multi-step syntheses.

Core Characteristics

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | --INVALID-LINK--[1] |

| Molecular Weight | 212.09 g/mol | --INVALID-LINK--[1] |

| Appearance | Typically a powder or liquid | --INVALID-LINK-- |

| XLogP3 | 2.8 | --INVALID-LINK--[1] |

| Boiling Point | 260.3 ± 40.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

Stability and Decomposition

While specific, rigorous stability studies on this compound are not extensively documented in publicly available literature, we can infer its stability profile based on the general behavior of related halo-substituted tetrahydroquinolines and pyridines.

General Handling and Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, refrigeration is advisable to minimize potential degradation.

Acidic and Basic Conditions: The tetrahydroquinoline moiety contains a basic nitrogen atom, which will be protonated under acidic conditions to form a tetrahydroquinolinium salt. This generally increases solubility in aqueous media but can also influence the electronic properties of the aromatic ring, potentially affecting its reactivity in certain transformations. Under strongly basic conditions, particularly at elevated temperatures, there is a potential for elimination reactions or other decomposition pathways, although specific data for the 3-bromo isomer is lacking.

Thermal Stability: The predicted boiling point suggests a reasonable degree of thermal stability. However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition. The specific decomposition pathways have not been elucidated but could involve dehydrohalogenation or polymerization.

Photostability: Compounds containing carbon-halogen bonds can be susceptible to photolytic cleavage. Therefore, it is prudent to protect this compound from prolonged exposure to light.

The Synthetic Utility: A Hub for Cross-Coupling Chemistry

The true value of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient installation of diverse functional groups at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction provides a direct route to 3-aryl- and 3-vinyl-substituted tetrahydroquinolines, which are prevalent motifs in pharmacologically active molecules.

References

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-5,6,7,8-tetrahydroquinoline

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS No. 82132-68-1), a key intermediate in pharmaceutical and chemical synthesis.[1] Addressed to researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The guide covers hazard identification, risk mitigation strategies, detailed handling protocols, emergency procedures, and proper disposal, grounded in authoritative safety data.

Introduction and Scientific Context

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is a component of various biologically active molecules, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.[1] Given its reactivity and potential hazards, a thorough understanding of its chemical properties and associated safety measures is paramount for any researcher handling this compound. This guide is designed to be a self-validating system for laboratory safety, explaining not just what to do, but why each step is critical for ensuring personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, necessitating rigorous control measures.[2]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The causality for these hazards lies in the compound's chemical structure and reactivity, which can lead to irritation and damage to biological tissues upon contact.

Physicochemical Properties and Hazard Implications

A summary of the key physical and chemical properties is presented below. These properties directly influence the handling, storage, and emergency response protocols.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₉H₁₀BrN | - |

| Molecular Weight | 212.09 g/mol | Influences weighing and concentration calculations.[2][4] |

| Appearance | Powder or liquid | Handling procedures must account for the specific physical form to prevent dust or aerosol formation.[1] |

| Boiling Point | 260.3 ± 40.0 °C at 760 mmHg | High boiling point suggests low volatility at room temperature, but heating will increase inhalation risk.[1] |

| Density | 1.455 ± 0.06 g/cm³ | Heavier than water.[1] |

| Storage | Store in a cool, well-ventilated area. Light sensitive. | Requires protection from heat and light to prevent degradation and potential hazardous reactions.[3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. This creates a robust barrier between the researcher and the hazardous substance.

Primary Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood.[3] This is a non-negotiable requirement due to the compound's classification as harmful by inhalation and a respiratory irritant. The fume hood's constant airflow prevents the accumulation of vapors or dust in the breathing zone of the operator. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

-

Hand Protection: Wear protective gloves, such as nitrile rubber.[3] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required to protect against splashes or dust.[3]

-

Skin and Body Protection: A laboratory coat must be worn and kept fully buttoned.[3] For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[3]

Caption: Workflow for preparing the workspace and the correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent exposure and maintain the chemical's integrity.

Handling

-

Work Area: All manipulations, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Avoiding Contamination: Avoid direct contact with the substance.[3] Use appropriate tools (spatulas, syringes) for transfers.

-

Dust and Aerosol Prevention: Avoid the formation or spread of dust in the air.[3] If the material is a solid, handle it gently. If it is a liquid, avoid creating aerosols.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage

-

Container: Keep the container tightly closed and store it in its original packaging.[3]

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The compound is noted as being light-sensitive, so storage in an amber vial or in a dark location is required to prevent photochemical decomposition.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids, as these materials can lead to vigorous and potentially hazardous reactions.[3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

The immediate response to an exposure is crucial. The following steps should be taken while ensuring one's own safety.

-

Inhalation: Remove the affected person from the source of exposure to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[3] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3] Seek immediate medical attention.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Caption: Decision tree for first aid response following an exposure event.

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Mark out the contaminated area and prevent access.[3] Do not approach a spill from downwind.[3]

-

Environmental Precautions: Prevent the material from entering drains or rivers.[3]

-

Cleanup Procedures: For small spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a closable, labeled container for disposal.[3][5] For larger spills, alert emergency services.

Fire-Fighting Measures and Stability

Fire Fighting

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[3] Use media appropriate for the surrounding fire.

-

Specific Hazards: In case of fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3]

Stability and Reactivity

-

Reactivity: The compound is stable under recommended storage conditions.[3]

-

Chemical Stability: It is stable under normal conditions.[3]

-

Conditions to Avoid: Avoid heat and light.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including HBr, CO, CO₂, and NOx.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Procedure: Dispose of waste material in a labeled, sealed container.[6] Transfer the container to an approved waste disposal plant.[5] Do not dispose of it in drains or rivers.[3] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the rationale behind each safety measure, is the cornerstone of a secure research environment. By integrating these practices, researchers can mitigate risks to themselves and the environment while advancing their scientific objectives.

References

A Technical Guide to the Solubility of 3-Bromo-5,6,7,8-tetrahydroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and the fundamental principles of solubility. Due to the limited availability of specific experimental data in public literature, this guide further presents a detailed, field-proven protocol for the accurate determination of its solubility. This document is intended to empower researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

In the realm of chemical research and development, solubility is a critical physicochemical parameter that dictates the viability of a compound for a multitude of applications. For drug development professionals, solubility directly influences a drug's bioavailability and the feasibility of formulating it into a stable and effective dosage form. For synthetic chemists, it governs the choice of solvents for reactions, crystallization, and chromatography. Therefore, a comprehensive understanding of the solubility of this compound is a foundational requirement for its successful utilization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential to predict its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | --INVALID-LINK--[1] |

| Molecular Weight | 212.09 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK--[2] |

Theoretical Principles and Predicted Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This principle is rooted in the intermolecular forces between the solute and the solvent.[3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Structural Analysis of this compound

The structure of this compound contains several key features that will influence its solubility:

-

Tetrahydroquinoline Core: This partially saturated heterocyclic ring system provides a degree of polarity due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor.

-

Bromo Substituent: The bromine atom is an electronegative halogen that introduces a dipole moment and increases the molecule's polarizability. Halogenation can have varied effects on solubility depending on the overall molecular structure.[4]

-

Hydrocarbon Framework: The saturated portion of the quinoline ring and the aromatic ring contribute to the molecule's nonpolar character.

The calculated XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity, indicating that it will likely have better solubility in organic solvents than in water.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural features and physicochemical properties, the following solubility trends can be predicted:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are characterized by their high dipole moments and ability to accept hydrogen bonds. Given that this compound has a polar component and a hydrogen bond acceptor site, it is expected to exhibit good solubility in these solvents. The strong dipole-dipole interactions between the solute and solvent molecules would facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound can accept a hydrogen bond, it cannot donate one. Its solubility in these solvents is expected to be moderate to good . The polarity of the solvent will aid in dissolving the solute, although the lack of hydrogen bond donation from the solute might limit the strength of the solute-solvent interactions compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Dichloromethane): The solubility in these solvents will be dependent on the balance between the polar and nonpolar characteristics of the molecule. The presence of the hydrocarbon framework suggests some affinity for nonpolar environments. Therefore, moderate solubility is anticipated in chlorinated solvents like dichloromethane and chloroform due to their ability to engage in dipole-induced dipole interactions. In highly nonpolar solvents like hexane, the solubility is expected to be lower as the polar contributions from the nitrogen and bromine atoms may hinder dissolution.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocol outlines a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.[5]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve by plotting the analytical response versus the concentration of a series of known standards of the compound.

-

-

Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility should be reported in standard units such as mg/mL or mol/L.

-

For comprehensive and reproducible results, it is essential to report all experimental conditions, including the temperature, agitation speed, equilibration time, and the analytical method used.[6][7]

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

commercial availability of 3-Bromo-5,6,7,8-tetrahydroquinoline

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a partially saturated quinoline core with a bromine atom at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. The bromine atom serves as a key functional handle, enabling a variety of cross-coupling and substitution reactions to introduce chemical diversity. This guide offers a comprehensive overview of its commercial availability, synthesis, key applications, and the analytical methods crucial for its characterization and quality control.

Part 1: Commercial Availability and Procurement

This compound is accessible through several fine chemical suppliers that cater to the research and development sector. The availability of this compound as a catalog item facilitates its direct integration into synthetic workflows without the need for multi-step in-house synthesis from basic starting materials. When procuring this reagent, researchers should consider purity, quantity, and lead times, as these can vary between suppliers.

Below is a summary of commercial sources for this compound (CAS No. 82132-68-1).

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight | Notes |

| ChemScene | CS-0102098 | ≥95% | C₉H₁₀BrN | 212.09 g/mol | Offers custom synthesis and commercial production services.[1] |

| Fisher Scientific | 50-217-8576 | Not specified | C₉H₁₀BrN | 212.09 g/mol | Available through the eMolecules Building Block Tool via the Encompass Program.[2] |

| Echemi | 82132-68-1 | Not specified | C₉H₁₀BrN | Not specified | Listed by various traders, including HANGZHOU LEAP CHEM CO., LTD.[3] |

| PubChem | 53485154 | Not specified | C₉H₁₀BrN | 212.09 g/mol | Lists multiple suppliers.[4] |

Part 2: Synthesis and Chemical Properties

While readily available commercially, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of brominated quinolines and tetrahydroquinolines often involves direct bromination of the parent heterocycle or a multi-step sequence starting from simpler precursors.[5]

A plausible synthetic approach for this compound could involve the bromination of 5,6,7,8-tetrahydroquinoline. The regioselectivity of this reaction would be a critical factor.

Caption: A potential synthetic route to this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 82132-68-1 | ChemScene[1] |

| Molecular Formula | C₉H₁₀BrN | PubChem[4] |

| Molecular Weight | 212.09 g/mol | PubChem[4] |

| SMILES | C1CCC2=C(C1)C=C(C=N2)Br | PubChem[4] |

| InChIKey | FKERWWYCYWMBHC-UHFFFAOYSA-N | PubChem[4] |

Part 3: Applications in Research and Drug Development